
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine: is an organic compound with the molecular formula C8H17NO2. It is a derivative of 1,3-dioxane, characterized by the presence of an ethyl group and two methyl groups attached to the dioxane ring. This compound is known for its stability and low volatility, making it useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine typically involves the following steps:
Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.
Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.
Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce 4-methoxycarbonyl-4-methylsulfonyl sulfate.
Cyclization with Ethylene Oxide: The intermediate product undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the ethyl group, making it less bulky and potentially less reactive.
N-Methyl-2,2-dimethyl-1,3-dioxan-5-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,2-Dimethyl-1,3-dioxan-5-one: A ketone derivative, differing in its reactivity and applications.
Uniqueness
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
N-ethyl-2,2-dimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C8H17NO2/c1-4-9-7-5-10-8(2,3)11-6-7/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
RDXARCNJNNWFQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1COC(OC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


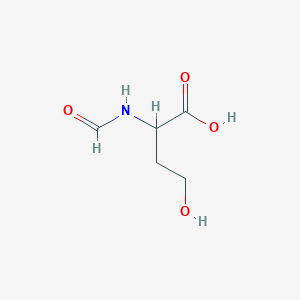
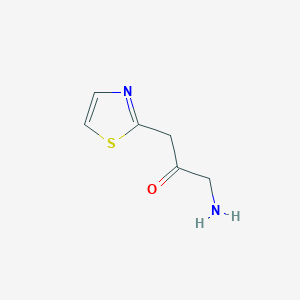
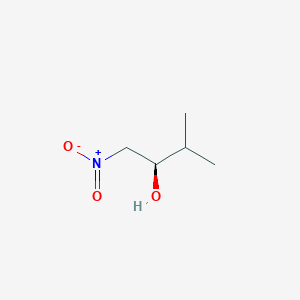
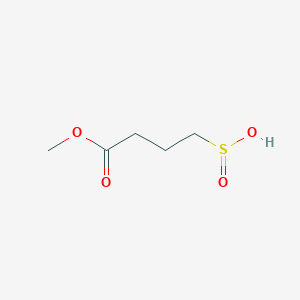
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)

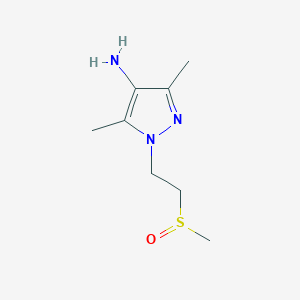
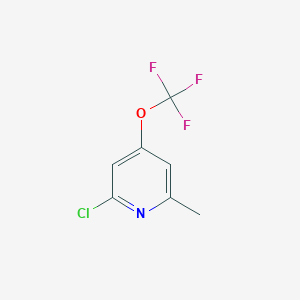
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)

